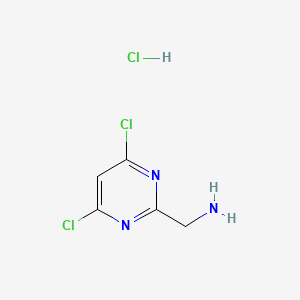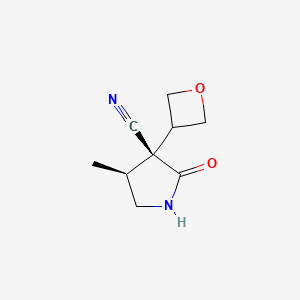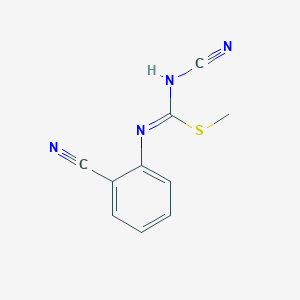
3,6-Dichloro-4-methylcatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4-methylcatechol is an organic compound belonging to the catechol family It is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring of catechol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-methylcatechol can be achieved through several methods. One common approach involves the chlorination of 4-methylcatechol. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves a multi-step process starting from readily available raw materials. The process may include steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-methylcatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to simpler catechols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of simpler catechols.
Substitution: Formation of various substituted catechols depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloro-4-methylcatechol has several applications in scientific research:
Environmental Science: It is studied for its role in the degradation of chlorinated aromatic compounds by microorganisms.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on enzyme activity and metabolic pathways.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-methylcatechol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity. In environmental systems, it undergoes microbial degradation through pathways involving dioxygenases and dehydrogenases.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-6-methylcatechol
- 4,6-Dichloro-3-methylcatechol
- 2,5-Dichloro-4-methylcatechol
Uniqueness
3,6-Dichloro-4-methylcatechol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological systems. Compared to other dichloromethylcatechols, it exhibits distinct degradation pathways and metabolic routes, making it a valuable compound for studying microbial degradation and environmental impact.
Properties
Molecular Formula |
C7H6Cl2O2 |
|---|---|
Molecular Weight |
193.02 g/mol |
IUPAC Name |
3,6-dichloro-4-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H6Cl2O2/c1-3-2-4(8)6(10)7(11)5(3)9/h2,10-11H,1H3 |
InChI Key |
CHQNQSPYETYIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)




![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)


![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)




